(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

Catalog No.
S1795679
CAS No.
120543-78-4
M.F
C11H19ClSi
M. Wt
214.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimet...

CAS Number

120543-78-4

Product Name

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane

Molecular Formula

C11H19ClSi

Molecular Weight

214.81

InChI

InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3

SMILES

C[Si](C)(CCC1CC2CC1C=C2)Cl

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is a silane compound characterized by its unique bicyclic structure and the presence of both chlorodimethylsilyl and ethyl functionalities. The bicyclo[2.2.1]heptene moiety contributes to its distinctive chemical properties, making it a subject of interest in organic synthesis and materials science. This compound can be represented structurally as follows:

C9H15ClSi\text{C}_9\text{H}_{15}\text{ClSi}

The compound features a chlorodimethylsilane group, which enhances its reactivity and potential applications in various

The chemical reactivity of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom, which can be displaced by nucleophiles. Additionally, the bicyclic structure allows for potential cycloaddition reactions and rearrangements under specific conditions.

Key types of reactions include:

  • Nucleophilic substitution: Chlorine can be replaced by various nucleophiles (e.g., amines, alcohols).
  • Cycloaddition: The bicyclic structure may participate in Diels-Alder reactions with suitable dienophiles.
  • Hydrolysis: In the presence of water, the chlorosilane can hydrolyze to form silanol compounds.

Synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane can be achieved through several methods:

  • Direct Reaction: Reacting bicyclo[2.2.1]heptene with chlorodimethylsilane in the presence of a Lewis acid catalyst.
    Bicyclo 2 2 1 heptene+ClSi CH3)2 2 Bicyclo 2 2 1 hept 5 en 2 yl ethyl chlorodimethylsilane\text{Bicyclo 2 2 1 heptene}+\text{ClSi CH}_3)_2\rightarrow \text{ 2 Bicyclo 2 2 1 hept 5 en 2 yl ethyl chlorodimethylsilane}
  • Grignard Reaction: Utilizing a Grignard reagent derived from bicyclo[2.2.1]heptene to facilitate the introduction of the chlorodimethylsilyl group.
  • Hydrosilylation: Employing hydrosilylation techniques where a silane reacts with an alkene under catalytic conditions.

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organosilicon compounds.
  • Materials Science: In the development of silicone-based polymers and coatings due to its silane functional group.
  • Pharmaceutical Chemistry: As a precursor for drug development, particularly in creating compounds with enhanced bioactivity.

Interaction studies involving (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane are crucial for understanding its biological activity and potential therapeutic applications. In vitro assays can be designed to evaluate its effects on specific biological targets, such as enzymes or receptors involved in metabolic pathways.

Several compounds share structural similarities with (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeKey Features
DimethylchlorosilaneSilaneCommonly used as a reagent in organic synthesis
Bicyclo[3.3.0]octeneBicyclic alkeneExhibits unique reactivity patterns
ChloromethylphenylsilaneAromatic silaneUsed in polymer chemistry
1-ChlorohexamethyldisiloxaneSiloxaneKnown for its stability and low toxicity

The uniqueness of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane lies in its bicyclic structure combined with a chlorodimethylsilyl group, which may confer distinct reactivity profiles not observed in other silanes or bicyclic compounds.

Dates

Modify: 2023-08-15

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